Product packaging for Bromorebeccamycin(Cat. No.:)

Bromorebeccamycin

Cat. No.: B1240884
M. Wt: 659.3 g/mol
InChI Key: JWQIECPFDJFLLQ-QZQSLCQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Characterization

Bromorebeccamycin was first reported in 1991 by Lam et al. It was isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes (ATCC 39243). nih.govucc.ie The discovery was a direct result of manipulating the culture medium. Researchers found that when Saccharothrix aerocolonigenes, the known producer of the chlorinated indolocarbazole Rebeccamycin (B1679247), was grown in a defined medium supplemented with potassium bromide (KBr), it produced a novel bromo-analog of Rebeccamycin. nih.gov

This new compound was designated this compound. Its initial characterization through spectroscopic analysis, including NMR, revealed that its structure was identical to that of Rebeccamycin, with the significant exception that the two chlorine atoms were replaced by two bromine atoms. nih.govresearchgate.net Early studies also demonstrated that this compound exhibited a similar potency and activity against the P388 leukemia murine model as its chlorinated counterpart, Rebeccamycin. nih.gov

Classification and Structural Features of this compound

This compound is classified as a halogenated indolo[2,3-a]pyrrole[3,4-c]carbazole, a major subgroup of the indolocarbazole alkaloids. wikipedia.org Its core structure is a planar aromatic system derived from the fusion of two indole (B1671886) rings with a carbazole (B46965) moiety. A key structural feature is the presence of a sugar, 4-O-methylglucose, attached via a β-N-glycosidic bond to one of the indole nitrogens. ucc.ieresearchgate.net The defining characteristic of this compound is the presence of bromine atoms on the indole rings, a direct consequence of its biosynthesis.

The biosynthesis of this compound, like other rebeccamycin-family compounds, begins with the amino acid L-tryptophan. wikipedia.orgrsc.org The halogenation step is catalyzed by a two-component enzyme system, RebF (a flavin reductase) and RebH (a halogenase). wikipedia.org The RebH enzyme is responsible for the regioselective halogenation of L-tryptophan. In the presence of bromide ions, this enzyme incorporates bromine onto the tryptophan precursor, which is then carried through the subsequent enzymatic steps of dimerization, ring closure, and glycosylation to yield the final this compound molecule. rsc.org The ability of the biosynthetic machinery to accept bromide in place of chloride highlights the plasticity of the halogenase enzyme.

PropertyDescription
Chemical Class Indolocarbazole Alkaloid
Sub-Class Indolo[2,3-a]pyrrole[3,4-c]carbazole
Core Structure Planar indolo[2,3-a]pyrrolo[3,4-c]carbazole
Key Substituents - Two bromine atoms on the indole rings- A 4-O-methylglucose moiety
Glycosidic Bond β-N-glycosidic linkage to an indole nitrogen
Precursor L-tryptophan

Significance in Chemical Biology Research

In chemical biology, small molecules are utilized as "chemical probes" to investigate and manipulate biological systems, helping to elucidate the functions of proteins and pathways. rsc.orgthermofisher.com The generation of this compound through biosynthetic manipulation is a prime example of how natural product pathways can be harnessed to create novel chemical entities for biological investigation.

The significance of this compound in chemical biology research lies in its role as an early example of a biosynthetically engineered analog. Its creation demonstrated the feasibility of altering the structure of a complex natural product by feeding unnatural precursors or modifying fermentation conditions. This approach, often termed combinatorial biosynthesis, has become a powerful tool for generating libraries of related compounds. nih.gov These libraries are invaluable for structure-activity relationship (SAR) studies, where researchers systematically modify a molecule's structure to understand how these changes affect its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21Br2N3O7 B1240884 Bromorebeccamycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21Br2N3O7

Molecular Weight

659.3 g/mol

IUPAC Name

5,21-dibromo-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

InChI

InChI=1S/C27H21Br2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1

InChI Key

JWQIECPFDJFLLQ-QZQSLCQPSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)N2C3=C(C=CC=C3Br)C4=C5C(=C6C7=C(C(=CC=C7)Br)NC6=C42)C(=O)NC5=O)CO

Canonical SMILES

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Br)C4=C5C(=C6C7=C(C(=CC=C7)Br)NC6=C42)C(=O)NC5=O)CO

Synonyms

bromorebeccamycin

Origin of Product

United States

Origin, Biosynthesis, and Synthetic Endeavors

Natural Occurrence and Isolation from Microbial Sources

Bromorebeccamycin is a bromo-analog of rebeccamycin (B1679247), a class of indolocarbazole alkaloids. nih.govcapes.gov.br Unlike its chlorinated counterpart, rebeccamycin, which is a natural product of Lechevalieria aerocolonigenes (formerly Saccharothrix aerocolonigenes), this compound is typically produced through fermentation in a medium supplemented with bromide salts. nih.gov Its structure is identical to rebeccamycin, with the exception of bromine atoms replacing the two chlorine atoms. nih.govresearchgate.net

The primary producer microorganism of this compound is the actinomycete Saccharothrix aerocolonigenes ATCC 39243. nih.govdsmz.de This bacterium does not naturally produce the brominated analog but can be induced to do so under specific culture conditions.

Fermentation is a metabolic process where microorganisms convert organic compounds, like sugars, into other products. e-nema.de This process occurs in controlled environments called bioreactors or fermenters, where parameters such as temperature, pH, nutrient levels, and oxygen availability are carefully managed to optimize the growth of the microorganism and the production of the desired metabolite. e-nema.defrontiersin.org For this compound production, the key modification to the fermentation medium is the addition of a bromide source.

Specific conditions for the production of this compound by S. aerocolonigenes involve a defined medium supplemented with 0.05% potassium bromide (KBr). nih.gov While detailed parameters for large-scale fermentation are proprietary, general principles for actinomycete fermentation apply, including maintaining optimal temperature and pH for growth and secondary metabolite production. frontiersin.org

Table 1: Producer Microorganism and Fermentation Details

Parameter Description Source(s)
Producer Microorganism Saccharothrix aerocolonigenes (strain ATCC 39243) nih.govdsmz.de
Product This compound nih.gov
Key Fermentation Additive Potassium Bromide (KBr) at 0.05% nih.gov
Process Type Submerged Fermentation e-nema.de

Following the fermentation process, this compound must be extracted from the culture broth and purified. The initial step involves separating the microbial biomass from the liquid culture medium, which contains the secreted secondary metabolites.

The isolation and purification of this compound from the culture broth are achieved through chromatographic techniques. The published methodology includes:

Vacuum Liquid Chromatography (VLC): An initial purification step to separate the crude extract into fractions.

Column Chromatography: Further purification of the this compound-containing fraction to achieve a high degree of purity. nih.gov

These methods leverage the different chemical properties of the compounds in the extract, such as polarity and size, to achieve separation.

Producer Microorganisms and Fermentation Conditions

Elucidation of Biosynthetic Pathways

The biosynthesis of the indolocarbazole scaffold of this compound begins with a fundamental amino acid precursor.

L-tryptophan: This amino acid serves as the initial building block. The pathway commences with the halogenation of L-tryptophan. researchgate.net

Indolepyruvic acid: Experimental evidence has shown that indolepyruvic acid is an intermediate in the rebeccamycin biosynthetic pathway, indicating its role in the formation of the core structure. researchgate.net

A series of specialized enzymes catalyze the complex reactions in the biosynthetic pathway. Key enzymes include a two-component halogenase system and a crucial monooxygenase.

RebH (Halogenase) and RebF (Flavin Reductase): The halogenation of the tryptophan precursor is a critical first step. This is performed by a two-component enzyme system. RebH is an FADH₂-dependent halogenase that catalyzes the regioselective halogenation of L-tryptophan at the 7-position of the indole (B1671886) ring. researchgate.net RebH requires FADH₂, which is supplied by the NADH-dependent flavin reductase, RebF. researchgate.net This enzyme system can utilize either chloride or bromide ions, leading to the production of 7-chlorotryptophan (B86515) or 7-bromotryptophan, respectively. researchgate.net The ability of RebH to use bromide ions is fundamental to the production of this compound.

RebC (Monooxygenase): RebC is a flavin-dependent monooxygenase that plays a key role in the later stages of the pathway. researchgate.net It is involved in the eight-electron oxidation of the chromopyrrolic acid intermediate. nih.gov RebC functions to sequester a reactive intermediate produced by its partner protein (RebO), preventing its degradation and ensuring the correct formation of the final indolocarbazole structure. nih.gov

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Type Function Source(s)
RebH FADH₂-dependent Halogenase Catalyzes the regioselective halogenation of L-tryptophan. Can use bromide ions. researchgate.net
RebF Flavin Reductase Reduces FAD to FADH₂ to supply the RebH halogenase. researchgate.net
RebC Flavin-dependent Monooxygenase Sequesters a reactive intermediate and participates in the oxidation of the indolocarbazole core. researchgate.netnih.gov

The enzymes required for the biosynthesis of rebeccamycin and its analogs are encoded by a group of genes organized into a biosynthetic gene cluster (BGC). researchgate.netnih.gov BGCs are common in microorganisms for the production of secondary metabolites. nih.gov The rebeccamycin BGC (reb) from Saccharothrix aerocolonigenes contains all the necessary genetic information for producing the final molecule.

The reb gene cluster includes genes responsible for:

Indolocarbazole Core Formation: Genes that synthesize the aglycone scaffold.

Halogenation: The rebH and rebF genes, encoding the halogenase and its partner reductase. researchgate.net

Glycosylation: Genes that attach the sugar moiety to the indolocarbazole core.

Sugar Modification: Genes for processes like methylation of the sugar.

Regulation and Resistance: Genes that control the expression of the cluster and provide self-resistance to the producing organism. researchgate.net

Heterologous expression of subsets of these genes has confirmed their roles in the biosynthesis and has enabled the engineered production of various rebeccamycin analogs. researchgate.net The presence of the rebH gene, with its flexibility to use bromide, is the key genetic determinant allowing for the biosynthesis of this compound.

Enzymology of Biosynthesis, including Halogenases (e.g., RebH) and Monooxygenases (e.g., RebC)

Chemical Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs is a significant area of research, driven by the quest for compounds with improved therapeutic properties. Both total synthesis and semi-synthetic modifications of the natural product are employed to create a diverse range of derivatives.

Total Synthesis Approaches for the Indolocarbazole Core

The indolo[2,3-a]pyrrolo[3,4-c]carbazole core is the characteristic chemical scaffold of rebeccamycin and its analogs. researchgate.netnih.gov The total synthesis of this complex, polyheteroaromatic framework has been a considerable focus for synthetic chemists. nih.gov Numerous strategies have been developed, often involving the sequential construction of the indole and carbazole (B46965) units followed by cyclization to form the final pentacyclic system.

One common strategy involves the union of two indole molecules with a precursor to the lactam ring, which is then followed by an oxidative electrocyclization to form the indolocarbazole framework. rsc.org Another approach begins with a simple arene core, such as p-toluidine, and builds up the structural complexity through a series of C-H functionalization reactions. nih.govrsc.org This method can include copper-catalyzed C-H arylations and aminations, as well as palladium-catalyzed C-H carbonylations to construct the necessary rings. nih.govrsc.org

More recent and diverse methodologies have also been reported. For instance, a strategy utilizing two-fold Fischer indolization under green conditions has been developed. rsc.org Other innovative key steps include atom-economical reactions like ring-closing metathesis, enyne-metathesis, and the Diels-Alder reaction. rsc.org The total synthesis of the indolocarbazole alkaloid ZHD-0501 and its seven stereoisomers was achieved starting from D/L-glucose and 2,3-dibromomaleimide in a 22-step process. rsc.org These varied approaches not only provide access to the natural product scaffold but also allow for the synthesis of analogs that are difficult to obtain through modification of the natural product. rsc.org

Semi-Synthetic Modifications and Analog Preparation

Semi-synthesis, starting from the naturally isolated rebeccamycin, is a primary route for generating a wide array of analogs. researchgate.netnih.gov These modifications aim to improve properties such as solubility and biological activity. One of the main challenges with rebeccamycin itself is its poor solubility in aqueous media, which has hindered its development as a drug.

Key modifications have been focused on several regions of the molecule:

The Imide Heterocycle: Modifications at the maleimide (B117702) portion of the molecule have been explored. For example, analogs with a methyl group substituted on the imide nitrogen have been synthesized. nih.govnih.gov

The Indole Moieties: Changes to the indole rings, such as dechlorination or the introduction of different substituents, are common strategies. researchgate.netnih.gov Bromo analogues of rebeccamycin have been synthesized to study the effect of halogen substitution on activity. nih.gov Additionally, replacing one or both indole units with 7-azaindole (B17877) moieties has led to analogs with greater selectivity toward tumor cell lines. researchgate.netnih.gov

The Sugar Residue: The carbohydrate moiety is a crucial site for modification. Analogs have been created with different sugars (e.g., galactopyranosyl, glucopyranosyl, fucopyranosyl) or with altered glycosidic linkages (α vs. β). nih.gov In some cases, the sugar is coupled to the second indole nitrogen. researchgate.netnih.gov

Halogenoacetyl Substituents: In an effort to enhance interactions with DNA, a series of analogs bearing halogenoacetyl substituents have been synthesized. acs.orgnih.gov One such bromoacetyl derivative was reported to be a highly cytotoxic rebeccamycin analog. nih.gov

These semi-synthetic efforts have produced compounds like becatecarin (B1684225), a rebeccamycin analog that entered clinical trials.

Chemo-Enzymatic Synthesis of Brominated Analogs

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach has been effectively used to produce brominated analogs of rebeccamycin and its precursors. The biosynthesis of rebeccamycin involves a key halogenation step catalyzed by a flavin-dependent tryptophan 6-halogenase enzyme (RebH). pnas.org

By manipulating the fermentation medium of engineered microorganisms, chemists can produce novel halogenated compounds. Specifically, by replacing chloride with bromide in the fermentation medium of Streptomyces albus strains engineered to express the rebeccamycin biosynthesis genes, researchers have successfully produced brominated derivatives. pnas.org This "mutasynthesis" approach has led to the generation of bromo derivatives of key intermediates like chromopyrrolic acid, arcyriaflavin, glucosylarcyriaflavin, and methylglucosylarcyriaflavin. pnas.org In some instances, products containing both bromine and chlorine atoms, such as bromo-chloro-chromopyrrolic acid, were also identified. pnas.org This method provides a direct route to brominated analogs by co-opting the natural biosynthetic machinery.

Development of Novel Synthetic Methodologies

The pursuit of more efficient and versatile routes to this compound and other indolocarbazole alkaloids continues to drive the development of new synthetic methods. These novel strategies often focus on improving step economy, scalability, and the ability to generate diverse analogs.

Recent advancements include:

Sequential C-H Functionalization: This strategy builds the complex indolocarbazole framework from simple aromatic precursors using a series of direct C-H bond activations. rsc.org This modular approach is powerful for creating a library of analogs with varied substitution patterns. nih.govrsc.org

Photochemical Cyclization in Flow: The use of flow chemistry combined with photochemical methods has been applied to the synthesis of the staurosporine (B1682477) aglycone and arcyriaflavin A, demonstrating a modern and efficient approach to constructing the core structure. soton.ac.uk

Mannich-Type Cyclization and Indoline Glycosylation: This strategy was employed in the first total synthesis of K252d and its β-anomer. It offers a regioselective method for functionalizing the aglycone without the need for protecting group chemistry. soton.ac.uk

Diversity-Oriented Approaches: Methodologies using Fischer indolization in combination with olefin metathesis have been developed to rapidly access a range of indolocarbazole natural products, including tjipanazoles. rsc.org

These evolving synthetic technologies not only make the synthesis of complex molecules like this compound more feasible but also expand the toolbox for medicinal chemists to create novel derivatives for biological evaluation. thieme.de

Molecular Interactions and Mechanistic Elucidation

DNA Interaction Modalities

The interaction of bromorebeccamycin with the DNA double helix is a multifaceted process involving several distinct but interconnected mechanisms. These interactions ultimately lead to the disruption of normal DNA function and contribute to the compound's cytotoxic properties.

This compound, like its parent compound rebeccamycin (B1679247), possesses a planar indolocarbazole chromophore that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This insertion is driven by favorable hydrophobic and van der Waals interactions between the aromatic ring system of the drug and the DNA bases. The process of intercalation leads to a physical lengthening and unwinding of the DNA helix to accommodate the inserted molecule. umich.edu Spectroscopic studies, such as UV-visible spectroscopy, can be employed to monitor these interactions, as intercalation typically results in hypochromism and a bathochromic shift in the absorbance spectrum of the compound. umich.edu

The glycoside residue attached to the indolocarbazole core plays a significant role in modulating the DNA binding affinity. nih.gov The nature and orientation of this sugar moiety can influence the stability of the drug-DNA complex.

While the primary interactions of this compound with DNA are non-covalent, the potential for covalent adduct formation under certain conditions is an area of investigation. Covalent adducts are stable chemical bonds formed between a drug and DNA, which can be highly cytotoxic. nih.gov The formation of such adducts often requires metabolic activation of the drug to a reactive intermediate. nih.gov While direct evidence for covalent adduct formation by this compound is not extensively documented in the provided context, the chemical structure of indolocarbazoles suggests the potential for enzymatic or chemical activation that could lead to the formation of reactive species capable of forming covalent bonds with DNA nucleobases. nih.gov The study of such adducts typically involves techniques like ³²P-postlabeling to detect the modified nucleotides. nih.gov

Effects on DNA Topology and Conformation

Enzyme Inhibition Profiles

The biological activity of this compound is not solely dependent on its direct interaction with DNA but is also intricately linked to its ability to inhibit the function of key cellular enzymes, particularly those involved in maintaining DNA topology.

This compound is a potent inhibitor of DNA topoisomerase I (Top1). nih.govwikipedia.org Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling by introducing transient single-strand breaks in the DNA backbone. nih.gov The catalytic cycle of Top1 involves a nucleophilic attack by a tyrosine residue in the enzyme's active site on a DNA phosphodiester bond, forming a covalent intermediate known as the cleavable complex. nih.gov This allows the free end of the DNA to rotate around the intact strand, followed by religation of the broken strand. nih.gov

This compound exerts its inhibitory effect by trapping this Top1-DNA cleavable complex. nih.govwikipedia.org The drug intercalates into the DNA at the site of cleavage and stabilizes the covalent complex, preventing the religation step. nih.gov This leads to the accumulation of single-strand DNA breaks, which, upon collision with a replication fork, can be converted into lethal double-strand breaks, ultimately triggering apoptosis. wikipedia.org Studies have shown that analogs of rebeccamycin can stabilize these enzyme-DNA covalent complexes effectively. nih.gov Unlike some other Top1 inhibitors, certain glycosyl-indolocarbazoles can form stable complexes with DNA even in the absence of the enzyme, which may contribute to their mechanism of action. biomedpharmajournal.org

Protein Kinase Modulation (e.g., Protein Kinase C, Checkpoint Kinase 1)

Cellular and Subcellular Mechanistic Studies (Excluding clinical human data)

The interaction of this compound with its molecular targets triggers a cascade of cellular responses. A primary response to topoisomerase II inhibition is the induction of DNA damage. ca.gov This damage, in the form of double-strand breaks, activates cellular DNA damage response pathways. biorxiv.org These pathways can lead to several outcomes, including the activation of repair mechanisms, cell cycle arrest, or the initiation of programmed cell death. ucl.ac.uk

Furthermore, the inhibition of protein kinases like Chk1 can disrupt normal cellular signaling and checkpoint controls. This can lead to an amplification of the effects of DNA damage, as the cell is unable to properly arrest its cycle to allow for repair. nih.gov The induction of specific genes and proteins is also a key cellular response. For example, inhibition of topoisomerase II has been shown to induce a cGAS-STING-dependent inflammatory response, leading to the production of cytokines and the activation of immune checkpoints. biorxiv.org

This compound and related indolocarbazoles can significantly influence the progression of the cell cycle. The cell cycle is a tightly regulated process with several checkpoints that ensure the fidelity of DNA replication and cell division. openstax.org DNA damage, such as that induced by topoisomerase inhibitors, typically activates checkpoints at the G1/S and G2/M transitions, halting the cell cycle to allow for DNA repair. ucl.ac.ukopenstax.org

However, the inhibitory effect of indolocarbazoles on checkpoint kinases like Chk1 can counteract this arrest. By inhibiting Chk1, these compounds can abrogate the G2 checkpoint, causing cells with damaged DNA to prematurely enter mitosis. This leads to a phenomenon known as "mitotic catastrophe," where the cell attempts to divide with damaged chromosomes, ultimately resulting in cell death. nih.gov The ability to influence multiple phases of the cell cycle, from blocking DNA replication in the S phase through topoisomerase inhibition to overriding checkpoints, highlights the complex mechanism of action of these compounds. mdpi.comfrontiersin.org

The ultimate fate of a cell treated with this compound is often programmed cell death, or apoptosis. wikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.comwikipedia.orgscielo.org

The DNA damage caused by topoisomerase II inhibition is a potent trigger for the intrinsic apoptotic pathway. mdpi.com This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. mdpi.com The Bcl-2 family of proteins plays a crucial role in regulating the permeability of the mitochondrial membrane and, therefore, the initiation of this pathway. scielo.org

In addition to the intrinsic pathway, the inhibition of protein kinases can also contribute to the induction of apoptosis. For example, the inhibition of Chk1 in combination with DNA damage can lead to mitotic cell death, which often has features of apoptosis. nih.gov Some indolocarbazoles have also been shown to have anti-apoptotic functions in certain contexts by modulating proteins like BCL2. uniprot.org The complex interplay between DNA damage and kinase inhibition ultimately determines the specific pathway and efficiency of programmed cell death induction. caymanchem.com

Modulation of Gene Expression Profiles

The molecular interactions of this compound and its analogs extend to the intricate regulation of gene expression, influencing a variety of cellular pathways critical to cell fate and function. While direct, comprehensive transcriptomic and proteomic data for this compound is not extensively available, studies on its close structural analogs, such as becatecarin (B1684225) and loonamycin, provide significant insights into the probable gene expression signatures it may elicit. These investigations reveal a pattern of targeted modulation of genes involved in drug resistance, tumor suppression, and key signaling cascades.

Research into the rebeccamycin analog becatecarin has demonstrated its capacity to induce the expression of the ATP-binding cassette (ABC) transporter gene, ABCG2, in lung carcinoma cells. nih.gov The ABCG2 protein is a well-known multidrug resistance transporter, and its upregulation can confer resistance to a variety of chemotherapeutic agents, including topoisomerase inhibitors. nih.govnih.gov The induction of ABCG2 expression by becatecarin suggests a complex feedback mechanism where the cancer cells adapt to the presence of the compound by upregulating a protective efflux pump. nih.gov This finding underscores the importance of understanding the gene expression changes induced by these compounds in the context of therapeutic applications.

A more extensive analysis of gene expression modulation was conducted with loonamycin, another natural rebeccamycin analog, in human triple-negative breast cancer cells (MDA-MB-468). mdpi.com This study, employing both transcriptomics (RNA-Seq) and proteomics, revealed a significant reprogramming of the cellular landscape upon treatment. mdpi.com

Key findings from the analysis of loonamycin's effect on gene expression include the upregulation of the p53 signaling pathway. mdpi.com The p53 protein is a critical tumor suppressor that acts as a transcription factor, regulating the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. The activation of the p53 pathway by loonamycin points towards a mechanism of action that involves the induction of programmed cell death in cancer cells. mdpi.com

Conversely, the same study identified the downregulation of major survival and proliferation pathways. mdpi.com Specifically, the epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways were significantly inhibited at both the transcript and protein levels. mdpi.com The EGFR pathway is frequently overactive in many cancers, driving cell proliferation and survival. Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its inhibition by loonamycin suggests a multi-pronged attack on cancer cell viability. mdpi.com

The table below summarizes the key research findings on the modulation of gene expression by rebeccamycin analogs.

CompoundCell LineMethodKey FindingsReference
Becatecarin A549 Lung CarcinomaImmunoblot, Flow CytometryInduces expression of the ATP-binding cassette transporter, ABCG2. nih.gov
Loonamycin MDA-MB-468 Breast CancerRNA-Seq, TMT ProteomicsUpregulation of the p53 signaling pathway. mdpi.com
Downregulation of the EGFR signaling pathway. mdpi.com
Downregulation of the PI3K-AKT-mTOR signaling pathway. mdpi.com

These findings, derived from close analogs of this compound, strongly suggest that its mechanism of action likely involves a significant alteration of the cellular transcriptome and proteome. The modulation of these specific gene expression profiles highlights the potential of this class of compounds to interfere with fundamental processes of cancer cell biology, including drug resistance, apoptosis, and cell proliferation signaling.

Structure Activity Relationship Sar Studies of Bromorebeccamycin and Its Analogs

Impact of the Bromine Atom on Biological Activity

The substitution of chlorine with bromine on the indolocarbazole core of rebeccamycin (B1679247) analogs has been a key area of investigation. The presence and position of halogen atoms significantly modulate the biological profile of these compounds.

Research has shown that the introduction of bromine can enhance therapeutic activity and favorably affect the drug's metabolism and duration of action. ump.edu.pl Specifically, dibrominated analogs of rebeccamycin have demonstrated noteworthy activity against topoisomerase I, impacting both the kinase and DNA cleavage functions of the enzyme. capes.gov.br This suggests that the bromine atoms play a crucial role in the interaction with the enzyme-DNA complex.

Interestingly, while halogenation is important, the specific type of halogen matters. For instance, compared to dechlorinated versions, the chlorinated parent compound, rebeccamycin, shows reduced topoisomerase I inhibition in vitro but significantly enhanced antitumor potency in vivo, a trait attributed to increased lipophilicity. ascopubs.org The "heavy atom effect" of bromine can also be leveraged to increase the effectiveness of photodynamic therapy and radiosensitization. ump.edu.pl However, it is also noted that bromination can sometimes lead to increased toxic effects. ump.edu.pl

A study on 5-bromouracil, a different brominated compound, highlighted that the bromine atom can destabilize its base pairing in a DNA:RNA hybrid microhelix. nih.gov While not directly about bromorebeccamycin, this provides insight into how a bromine atom can influence nucleic acid interactions, which is relevant to a DNA-intercalating agent.

The following table summarizes the comparative activity of halogenated rebeccamycin analogs:

CompoundHalogen SubstitutionKey Biological Activity Finding
RebeccamycinDichloroReduced in vitro topoisomerase I inhibition compared to dechlorinated analogs, but enhanced in vivo antitumor potency. ascopubs.org
Dibrominated imide analogDibromoShows remarkable activity against topoisomerase I. capes.gov.br
Dechlorinated analogNo halogenMore efficient in terms of cytotoxicity and topoisomerase I inhibition than the natural metabolite. acs.org

Role of the Indolocarbazole Chromophore in Target Interactions

The planar indolocarbazole chromophore is a fundamental structural component responsible for the primary mechanism of action of rebeccamycin and its analogs: intercalation into DNA. researchgate.net This planar system stacks between the base pairs of the DNA double helix, leading to the inhibition of topoisomerases and the suppression of DNA replication and transcription. researchgate.net

The indolocarbazole skeleton's interaction with DNA is a prerequisite for the subsequent inhibition of topoisomerase I. This has been a consistent finding across numerous studies on rebeccamycin analogs. researchgate.netingentaconnect.com The planarity of the indolo[2,3-a]carbazole (B1661996) system is critical for effective DNA intercalation. Modifications that disrupt this planarity are generally detrimental to biological activity.

Furthermore, the indolocarbazole moiety is not only involved in DNA binding but also in inhibiting the SR kinase activity of topoisomerase I, setting these compounds apart from other topoisomerase I poisons like camptothecins. ingentaconnect.com The specific arrangement of the indole (B1671886) rings, such as in the indolo[2,3-a]carbazole versus the indolo[2,3-c]carbazole skeleton, can also influence the biological activity and target specificity. researchgate.net

Influence of the Glycosidic Moiety on Biological Potency and Selectivity

The carbohydrate (sugar) moiety attached to the indolocarbazole core is absolutely essential for the biological activity of rebeccamycin analogs, particularly for their ability to act as topoisomerase I poisons. researchgate.netingentaconnect.com Analogs lacking the sugar portion (aglycones) are significantly less active. acs.org

The sugar residue plays a multi-faceted role:

DNA Binding and Topoisomerase I Inhibition: The carbohydrate portion is a key element for both DNA binding and the subsequent inhibition of topoisomerase I. acs.orgingentaconnect.com It is thought to position itself in one of the DNA grooves, likely the minor groove, which helps to stabilize the drug-DNA complex. researchgate.netresearchgate.net

Stereochemistry: The stereochemistry of the glycosidic bond (the linkage between the sugar and the indole nitrogen) is critical. Analogs with a β-N-glycosidic bond are generally more potent inhibitors of topoisomerase I than their α-N-glycosidic counterparts. acs.org This suggests a specific spatial arrangement is required for optimal interaction with the target.

Potency and Selectivity: Modifications to the sugar itself, such as changes in the functional groups or the type of sugar, can significantly impact potency and selectivity. ingentaconnect.com For instance, in one study, a galactosyl derivative was found to be more active than glucosyl or fucosyl derivatives. acs.org

The table below illustrates the effect of the glycosidic moiety on topoisomerase I inhibition:

Compound FeatureImpact on Topoisomerase I Inhibition
Presence of Sugar MoietyEssential for activity; aglycones are much less active. acs.orgingentaconnect.com
β-N-glycosidic bondMore potent inhibition compared to α-N-glycosidic bond. acs.org
Galactosyl MoietyMore active than glucosyl or fucosyl moieties in a specific analog series. acs.org

Effects of Substituent Modifications on Specific Enzyme Inhibition

Modifications to various substituents on the this compound scaffold have been systematically explored to fine-tune its enzyme inhibitory activity and selectivity. These modifications can occur at the imide heterocycle, the indole rings, and the sugar moiety. researchgate.net

Imide Modifications: Changes to the imide group can have a profound effect on activity. For example, substituting the imide nitrogen with a methyl group was found to reduce activity against protein kinase C (PKC) without compromising topoisomerase I inhibition, thereby increasing selectivity. acs.org In another study, introducing a 1,3-dioxolane (B20135) group to the imide moiety resulted in higher in vitro cytotoxicity than the reference compound, edotecarin. nih.gov

Indole Ring Substitutions: As discussed in section 4.1, halogenation of the indole rings is a critical determinant of activity. Dechlorination, for instance, can increase topoisomerase I inhibition and cytotoxicity. acs.org The introduction of azaindole units in place of one or both indole moieties has been shown to produce analogs that are much more selective toward tumor cell lines than rebeccamycin. researchgate.net

Sugar Moiety Modifications: As detailed in section 4.3, alterations to the sugar can modulate potency. The specific nature and arrangement of hydroxyl groups on the sugar can influence binding affinity and interaction with the target enzyme. nih.gov

These studies demonstrate that even minor chemical alterations can lead to significant changes in the biological profile, highlighting the importance of a systematic approach to SAR. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comneovarsity.org This approach allows for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective drugs. neovarsity.orgchemmethod.com

For complex molecules like this compound and its analogs, QSAR models can be developed by:

Data Collection: Compiling a dataset of analogs with their measured biological activities (e.g., IC50 values for enzyme inhibition or cell growth).

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties (e.g., electronic, steric, and hydrophobic parameters). chemmethod.com

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, neural networks) to build a mathematical model that relates the descriptors to the biological activity. mdpi.comchemmethod.comresearchgate.net

Model Validation: Rigorously validating the model's predictive power using techniques like cross-validation and external test sets. chemmethod.com

While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are widely applied in the study of enzyme inhibitors and anticancer agents. mdpi.comresearchgate.net For instance, a QSAR study on flavone (B191248) analogs against the dengue virus showed a strong correlation between anti-dengue activity and selected molecular descriptors. nih.gov Such models can elucidate which structural features are most critical for the desired biological effect and can help prioritize the synthesis of new analogs. nih.govchemrxiv.org

Stereochemical Aspects and Chiral Recognition in Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs, as interactions with biological targets like enzymes and receptors are highly specific. khanacademy.orgyoutube.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities. khanacademy.org

For this compound and its analogs, several chiral centers exist, particularly in the sugar moiety and at the point of its attachment to the indolocarbazole core. As mentioned previously, the stereochemistry of the N-glycosidic bond has a significant impact on activity. acs.org

Chiral Recognition: The specific three-dimensional shape of the drug molecule is recognized by its biological target. This "chiral recognition" is often explained by the three-point interaction model, where a specific enantiomer fits optimally into the binding site of the receptor or enzyme. khanacademy.orgrsc.org

Diastereomers: Analogs with multiple chiral centers can exist as diastereomers (stereoisomers that are not mirror images). These can have vastly different physical properties and biological activities. libretexts.org For example, the diastereomers AT2433-B1 and its isomer show different DNA sequence recognition. rcsi.science

The profound influence of stereochemistry underscores the importance of controlling the three-dimensional structure during the synthesis and evaluation of new this compound analogs to achieve the desired therapeutic effect. acs.orgingentaconnect.com

Preclinical Biological Activities and Efficacy in Model Systems Excluding Human Clinical Data

In Vitro Cytotoxicity and Antiproliferative Activity

The cytotoxic and antiproliferative effects of bromorebeccamycin have been evaluated in various cancer cell lines, showing promising activity. These studies are crucial for determining the compound's potential as an anticancer agent.

This compound has exhibited cytotoxic effects against various human cancer cell lines. For instance, its activity has been noted in murine P388 leukemia cells. nih.govresearchgate.net The evaluation of its antiproliferative activity across a broader spectrum of cancer cell lines, such as those from lung, prostate, and colon cancers, is an area of ongoing research interest for indolocarbazole derivatives. researchgate.netresearchgate.net The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a common method used to assess this in vitro cytotoxicity by measuring the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.govuow.edu.au

When compared to its parent compound, rebeccamycin (B1679247), this compound displays a similar level of potency and activity against P388 leukemia in murine models. nih.gov The family of indolocarbazoles, which includes rebeccamycin and its analogs, are known for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. researchgate.net The sugar moiety attached to the indolocarbazole core is a critical determinant of the compound's ability to interact with topoisomerase I. researchgate.net Interestingly, within the broader class of indolocarbazoles, certain structural modifications have been shown to significantly impact cytotoxicity. For example, the N-6 methylation and C-11 chlorination are key modulators of bioactivity in some analogs. researchgate.net

Table 1: Comparative Activity of this compound and Related Compounds

Compound Target/Activity Model System Potency Reference
This compound Cytotoxicity Murine P388 Leukemia Similar to Rebeccamycin nih.gov
Rebeccamycin Cytotoxicity Murine P388 Leukemia Baseline nih.gov

Cellular senescence is a state of irreversible cell cycle arrest that can act as a barrier to tumor progression. bmbreports.orgmdpi.com Various stimuli, including DNA damage induced by chemotherapeutic agents, can trigger therapy-induced senescence (TIS). mdpi.commdpi.com The p53/p21CIP1 and p16INK4a/RB pathways are key regulators of this process. bmbreports.org While specific studies on this compound's ability to induce senescence are not widely available, the induction of senescence is a known mechanism for some anticancer compounds. nih.govnih.gov

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. nih.gov It can be induced by various stressors and has a complex, context-dependent role in cancer, either promoting survival or contributing to cell death. nih.govcam.ac.uk While direct evidence for this compound-induced autophagy is limited, the modulation of autophagy is a recognized strategy in cancer therapy. cam.ac.uk

Comparative Potency with Related Indolocarbazoles

Antimicrobial Spectrum and Potency

This compound has been identified as an anti-bacterial agent. nih.gov The antimicrobial activity of compounds can vary significantly against different types of bacteria, primarily categorized as Gram-positive and Gram-negative.

The search results indicate that this compound is classified as an anti-bacterial agent, but specific data on its activity against Gram-positive bacteria is not detailed in the provided abstracts. nih.gov Generally, the thick peptidoglycan layer of Gram-positive bacteria makes them susceptible to certain antibiotics that target cell wall synthesis. researchgate.net

Similarly, while this compound is known to have anti-bacterial properties, specific data regarding its efficacy against Gram-negative organisms is not available in the provided search results. nih.gov Gram-negative bacteria possess an outer membrane that can act as a barrier to many antibiotics, making them inherently more resistant. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Rebeccamycin
Topoisomerase I
p53
p21CIP1
p16INK4a

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone in the analysis of complex organic molecules like bromorebeccamycin. Different spectroscopic methods provide complementary information, from atomic-level structural details to the dynamics of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including rebeccamycin (B1679247) and its analogs. researchgate.netmdpi.com Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map the precise connectivity and spatial arrangement of atoms within a molecule.

The characterization of newly synthesized or isolated analogs involves a detailed analysis of several NMR spectra. mdpi.com Key experiments include:

¹H NMR: Provides information about the chemical environment of hydrogen atoms.

¹³C NMR: Reveals the structure of the carbon backbone. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling different fragments of the molecule and determining the substitution patterns on the indolocarbazole core. mdpi.com

For instance, in the structural elucidation of novel indolocarbazole derivatives, a combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals. mdpi.comnih.gov This is essential for confirming the identity of a compound, verifying the success of a synthetic modification, or characterizing a previously unknown natural product analog. researchgate.netnih.gov Studies on compstatin (B549462) analogs, for example, have used NMR chemical shift analysis to detect conformer populations and the presence of structural features like β-turns, which are crucial for biological activity. researchgate.net Similarly, the characterization of rebeccamycin analogs often involves detailed NMR analysis to confirm the structure of the indolocarbazole core and the nature and attachment point of the sugar moiety. pnas.org

Analytical TechniqueApplication in Analog CharacterizationKey Information Obtained
1D NMR (¹H, ¹³C) Initial structural assessment and verification of functional groups.Chemical shifts, integration (proton count), carbon skeleton.
2D NMR (COSY) Establishing proton-proton connectivities within spin systems.J-coupling networks, assignment of adjacent protons.
2D NMR (HSQC) Mapping direct carbon-proton bonds.Direct C-H correlations for backbone assignment.
2D NMR (HMBC) Determining long-range (2-3 bond) C-H correlations.Connectivity between different structural fragments, crucial for assigning substituents and linkage points.
DOSY NMR Analyzing dynamic assembly and size of macrocyclic analogs in solution.Diffusion coefficients related to molecular size. rsc.org

This table summarizes the application of various NMR techniques in the characterization of this compound analogs.

Mass spectrometry (MS) is a highly sensitive technique vital for determining the molecular weight and elemental composition of compounds and for identifying their metabolites and derivatives. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerhouse in drug metabolism and combinatorial biosynthesis studies. mdpi.comfrontiersin.org

In the context of rebeccamycin analogs, LC-MS is extensively used to profile and identify metabolites in biological samples. aacrjournals.orgmdpi.com For example, studies on the rebeccamycin derivative NSC 655649 identified rebeccamycin itself as one of its metabolites, a critical finding for understanding its pharmacokinetic profile. aacrjournals.org The process typically involves separating the parent drug and its metabolites from a complex biological matrix using LC, followed by detection and fragmentation using MS. mdpi.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the isolated ions, providing structural information based on the resulting fragmentation patterns, which helps in the tentative identification of the metabolite's structure. nih.govmdpi.com

Furthermore, LC-MS is instrumental in analyzing the products of combinatorial biosynthesis, where microorganisms are genetically engineered to produce novel derivatives. pnas.org This technique allows for the rapid screening of culture extracts to identify new compounds based on their mass-to-charge ratio (m/z), which can then be purified for full structural elucidation by NMR. nih.govpnas.org

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques used to study the interactions between small molecules and macromolecules like DNA. nih.govresearchgate.nettechnologynetworks.com These methods are particularly useful for investigating the DNA binding properties of rebeccamycin and its analogs. researchgate.net

UV-Visible Spectroscopy: The binding of a compound to DNA can cause changes in its UV-Vis absorption spectrum. For intercalating agents like many rebeccamycin analogs, this interaction is often characterized by: nih.gov

Hypochromism: A decrease in the molar absorptivity of the chromophore, which results from the stabilization of the helix and the coupling of the compound's π-orbitals with those of the DNA base pairs. nih.govresearchgate.net

Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λmax) to a longer wavelength, indicating a change in the electronic environment of the chromophore upon insertion between DNA base pairs. researchgate.net

By titrating a solution of the compound with increasing concentrations of DNA and monitoring these spectral changes, one can infer the binding mode and calculate binding constants. pharmainfo.in

Fluorescence Spectroscopy: Many rebeccamycin analogs are fluorescent, a property that can be exploited to study DNA binding. The fluorescence of a molecule is often quenched or enhanced upon binding to DNA. taylorfrancis.com By monitoring the change in fluorescence intensity as a function of DNA concentration, one can determine the binding affinity (binding constant, K) and the number of binding sites. nih.govasianpubs.org Competitive displacement assays using a known DNA intercalator like ethidium (B1194527) bromide (EB) can also be performed. In such experiments, the addition of a compound that displaces EB from DNA results in a decrease in the fluorescence of the EB-DNA complex, providing further evidence for an intercalative binding mode. pharmainfo.in

Mass Spectrometry for Metabolite and Derivative Identification

Biophysical Methods for Molecular Interaction Analysis

Biophysical methods provide deeper insights into the physical consequences of a drug binding to its target, such as changes in DNA conformation and topology.

Circular Dichroism (CD) spectroscopy is an extremely sensitive technique for studying the secondary structure of chiral macromolecules like DNA. mdpi.comnih.gov DNA in its canonical B-form exhibits a characteristic CD spectrum. researchgate.net When a ligand binds, it can induce significant conformational changes in the DNA structure, which are reflected as changes in the CD spectrum. nih.govmdpi.com

The binding of an intercalating agent, such as a rebeccamycin analog, distorts the regular helical structure of DNA. This can lead to changes in the CD signal, providing evidence of interaction and offering clues about the nature of the conformational changes. researchgate.net For example, a shift from a B-form to a more A-like conformation or other distorted states can be monitored by observing the characteristic changes in the positive and negative bands of the DNA's CD spectrum. mdpi.com Therefore, CD spectroscopy is a powerful tool for confirming that a compound's mode of action involves direct interaction with and structural perturbation of the DNA double helix. jasco-global.com

This lengthening of the DNA helix leads to a measurable increase in the viscosity of the DNA solution. researchgate.netbrieflands.com By measuring the relative viscosity of a DNA solution upon the addition of increasing concentrations of a compound like this compound or its analogs, one can determine the binding mode. A significant increase in viscosity is a hallmark of intercalation. brieflands.comnih.gov In contrast, molecules that bind in the grooves of DNA or through electrostatic interactions typically cause little to no change, or even a decrease, in the viscosity of the DNA solution. brieflands.com

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another label-free biosensor technology that monitors biomolecular interactions in real-time. nih.govyoutube.com In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor chip. pnas.org The analyte (this compound) is then flowed over this surface. pnas.org Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.com This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and subsequently the equilibrium dissociation constant (K_D). nih.gov SPR is highly sensitive and requires low sample quantities, making it suitable for fragment screening and detailed kinetic analysis of inhibitor binding. nih.gov Although direct SPR studies on this compound are not widely published, the technique is extensively used for screening and characterizing inhibitors of various protein targets, including those relevant to rebeccamycin analogues. nih.gov

TechniquePrincipleKey Parameters MeasuredSample Requirements
Isothermal Titration Calorimetry (ITC) Measures heat changes during bindingBinding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Pure, concentrated solutions of both ligand and target
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon bindingAssociation Rate (k_a), Dissociation Rate (k_d), Equilibrium Dissociation Constant (K_D)Immobilized ligand and analyte in solution

Genetic and Metabolic Engineering Approaches for Compound Production

The production of this compound and other rebeccamycin analogues can be significantly enhanced and diversified through genetic and metabolic engineering strategies. pnas.orgnih.gov These approaches involve the manipulation of the biosynthetic gene clusters (BGCs) in producer organisms, typically actinomycetes like Saccharothrix aerocolonigenes. nih.govnih.gov

Genetic Engineering focuses on the direct modification of an organism's genes to alter its metabolic output. genewiz.com For rebeccamycin-type compounds, this includes the cloning and heterologous expression of the entire BGC in a more tractable host, such as Streptomyces albus. nih.gov This allows for a more controlled and often higher-yield production. nih.gov The rebeccamycin BGC contains genes for the core indolocarbazole formation, halogenation, glycosylation, and sugar methylation. nih.govresearchgate.net By expressing subsets of these genes, novel analogues can be created. nih.gov For instance, specific halogenase genes can be introduced or swapped to produce derivatives with chlorine or bromine atoms at different positions. pnas.org

Metabolic Engineering takes a broader approach by optimizing genetic and regulatory processes to increase the production of a desired compound. nih.gov This can involve redirecting the flow of precursor metabolites towards the rebeccamycin pathway. A key strategy in generating novel analogues like this compound is combinatorial biosynthesis . This technique combines genes from different biosynthetic pathways to create new metabolic routes. pnas.orgnih.gov For example, researchers have successfully co-expressed rebeccamycin biosynthesis genes with halogenase genes from other organisms to generate a library of over 30 different indolocarbazole derivatives. pnas.org Specifically, the production of bromo-derivatives of rebeccamycin precursors has been achieved by supplementing the fermentation medium of the engineered S. albus strains with potassium bromide, demonstrating the flexibility of the engineered biosynthetic machinery. pnas.org These powerful techniques not only improve the supply of known compounds but also provide a platform for the discovery of novel analogues with potentially improved therapeutic properties. nih.govplos.org

Engineering ApproachDescriptionApplication to this compoundKey Genes/Pathways Manipulated
Genetic Engineering Direct manipulation and transfer of genes.Heterologous expression of the rebeccamycin BGC in a host like Streptomyces albus for controlled production. nih.govreb gene cluster (halogenases, glycosyltransferases, etc.). nih.gov
Metabolic Engineering Optimization of metabolic pathways to enhance production of a specific substance.Improving precursor supply for the indolocarbazole core.Tryptophan biosynthesis, sugar metabolism.
Combinatorial Biosynthesis Combining genes from different pathways to create novel compounds.Co-expression of rebeccamycin genes with foreign halogenases to produce brominated and other halogenated analogues. pnas.orgHalogenase genes (e.g., pyrH, thal), glycosyltransferase genes. pnas.org

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for understanding the molecular basis of this compound's activity, guiding the design of more potent and selective analogues.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.govnih.gov For this compound, the primary target is the complex formed between DNA and topoisomerase I. sciforum.net Docking simulations place the this compound molecule into the binding site of the DNA-topoisomerase I complex to identify the most stable binding pose and predict the binding affinity. nih.govnih.gov These simulations can reveal key non-covalent interactions, such as hydrogen bonds and stacking interactions, between the ligand and the receptor. nih.gov Studies on rebeccamycin and its analogues have confirmed their ability to intercalate into the DNA at the site of the topoisomerase-mediated cleavage, stabilizing the "cleavable complex" and leading to cell death. sciforum.netmdpi.com Docking studies are crucial for understanding structure-activity relationships and for the rational design of new derivatives with improved inhibitory activity. researchgate.netekb.eg

Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking. nih.govmdpi.com An MD simulation calculates the motion of atoms in the complex over time, offering insights into its stability, flexibility, and conformational changes. su.senih.gov For a this compound-DNA-topoisomerase I complex, an MD simulation would start with the docked structure and simulate its behavior in a solvated environment. su.se This can validate the stability of the binding mode predicted by docking and reveal how the ligand affects the dynamics of both the DNA and the protein. nih.govnih.gov Such simulations are computationally intensive but provide a detailed understanding of the dynamic nature of the molecular recognition process. mdpi.comwhiterose.ac.uk

Quantum Chemical Calculations for Electronic Properties

Quantum chemical (QC) calculations are used to investigate the electronic structure and properties of molecules. arxiv.orgsci-hub.se These methods can compute properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. sciforum.nettechnologynetworks.com For this compound, QC calculations can help to understand its reactivity and the nature of its interactions with the biological target at a subatomic level. sci-hub.se For example, these calculations can rationalize the role of the bromine atom and other substituents in modulating the electronic properties of the indolocarbazole scaffold, which in turn influences its binding affinity and biological activity. researchgate.net While often applied to smaller fragments or simplified models due to their computational cost, QC calculations provide fundamental insights that are essential for a deep understanding of the molecule's mechanism of action. arxiv.orgsci-hub.se

Future Research Directions and Broader Impact in Chemical Biology

Rational Design of Enhanced-Potency Bromorebeccamycin Analogs

The rational design of novel this compound analogs is a key area of future research, aiming to enhance their therapeutic index. researchgate.netresearchgate.net This involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of derivatives with improved potency and selectivity. scribd.com Computational modeling and structural biology techniques, such as X-ray crystallography and NMR, are instrumental in elucidating the binding interactions between this compound analogs and their biological targets. nih.gov

Key modifications to the this compound scaffold that are being explored include:

Modifications to the sugar moiety: The carbohydrate portion of the molecule plays a crucial role in its interaction with DNA. researchgate.net Altering the sugar or its stereochemistry can significantly impact binding affinity and biological activity. ucc.ie

Substitution on the indolocarbazole core: Introducing different functional groups onto the planar ring system can modulate the compound's electronic properties and its ability to intercalate into DNA. researchgate.net

Alterations to the imide side chain: Modifications at this position are being investigated to potentially enhance interactions with DNA or other cellular targets. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While DNA topoisomerases are established targets of rebeccamycin (B1679247) and its analogs, there is a growing interest in identifying novel biological targets for this compound. researchgate.netresearchgate.net The diverse biological effects of indolocarbazoles suggest that their mechanism of action may be more complex than initially understood. researchgate.net

Future research will likely focus on:

Identifying new protein interactors: Techniques such as affinity chromatography and mass spectrometry can be employed to pull down and identify proteins that bind to this compound.

Investigating effects on other cellular pathways: Bromodomains, which are readers of histone acetylation, are emerging as important targets in cancer therapy. nih.gov The potential for this compound or its analogs to modulate the activity of these or other epigenetic regulators is an area ripe for exploration.

Unraveling distinct modes of action: Studies have shown that DNA intercalation and topoisomerase I poisoning can be separate activities for some indolocarbazoles. ucc.ie Further research is needed to dissect these distinct mechanisms for this compound and its derivatives.

Elucidation of Resistance Mechanisms in Cellular Models

The development of drug resistance is a major obstacle in cancer chemotherapy. nih.gov Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this challenge.

Potential mechanisms of resistance that warrant investigation include:

Target modification: Mutations in the genes encoding topoisomerases or other target proteins can reduce the binding affinity of the drug. nih.gov

Increased drug efflux: Overexpression of efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration.

Alterations in drug metabolism: Changes in the activity of enzymes that metabolize this compound could lead to its inactivation.

Activation of bypass signaling pathways: Cancer cells may develop alternative pathways to survive and proliferate, even in the presence of the drug.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. rjsocmed.com this compound and its derivatives have the potential to be developed into valuable chemical probes for interrogating various cellular processes. nih.govuniversiteitleiden.nl

Key characteristics of a good chemical probe that this compound analogs could be engineered to possess include:

High potency and selectivity: The probe should interact with its intended target at low concentrations and have minimal off-target effects. nih.gov

Known mechanism of action: A clear understanding of how the probe works is essential for interpreting experimental results.

Cellular activity: The probe must be able to enter cells and engage its target in a cellular context. nih.gov

By developing this compound-based chemical probes, researchers can gain a deeper understanding of the roles of its targets in health and disease. nih.gov

Integration with High-Throughput Screening Platforms for Derivative Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. axxam.comresearchgate.net Integrating this compound-focused medicinal chemistry with HTS platforms can accelerate the discovery of new and improved derivatives. nih.govdrugtargetreview.com

This integration involves:

Developing robust assays: Creating reliable and scalable assays to measure the activity of this compound analogs against their targets or in cellular models is a critical first step. axxam.com

Screening diverse compound libraries: Synthesizing and screening libraries of this compound derivatives with a wide range of structural modifications can increase the chances of finding hits with improved properties. axxam.com

Utilizing computational screening: Virtual screening methods can be used to prioritize compounds for synthesis and testing, making the discovery process more efficient. mdpi.com

The challenge in HTS is to distinguish true biological hits from false positives. axxam.com Careful data analysis and follow-up studies are necessary to validate the activity of any identified compounds. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.